naphtho[3,2,1-kl]thioxanthen-9(13bH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one is a polycyclic aromatic compound containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[3,2,1-kl]thioxanthen-9(13bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under specific conditions. For example, a copper-catalyzed cross-coupling reaction can be employed to prepare the necessary intermediates, followed by cyclization to form the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex polycyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism by which naphtho[3,2,1-kl]thioxanthen-9(13bH)-one exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-c][1,2,5]thiadiazole: Known for its light-emitting properties and used in optoelectronic applications.
5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: A multi-stimuli responsive material with applications in materials science.
Naphtho[2,3-d][1,2,3]triazole-4,9-dione: Exhibits antitumor effects and is studied for its potential in cancer therapy.
Uniqueness
Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one is unique due to its specific polycyclic structure containing sulfur, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .
Eigenschaften
Molekularformel |
C20H12OS |
---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
8-thiapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-14-one |
InChI |
InChI=1S/C20H12OS/c21-20-13-7-2-1-6-12(13)18-14-8-3-4-10-16(14)22-17-11-5-9-15(20)19(17)18/h1-11,18H |
InChI-Schlüssel |
ANLUABQJLNGJFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4SC5=CC=CC(=C35)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.